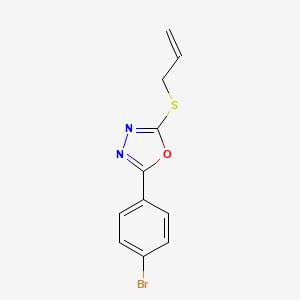

2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole

Description

2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 4-bromophenyl group and at position 5 with an allylthio (prop-2-en-1-ylsulfanyl) moiety. This compound belongs to a class of 1,3,4-oxadiazoles known for diverse pharmacological and agrochemical applications, including anticancer, anti-inflammatory, and pesticidal activities .

Properties

IUPAC Name |

2-(4-bromophenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c1-2-7-16-11-14-13-10(15-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYZCPFADFXKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole-2-thiol. This intermediate is then alkylated with allyl bromide to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include various substituted phenyl derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include the corresponding thiol derivatives.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly as antimicrobial and anticancer agents.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole depends on its specific application:

Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Observations:

For example, compound 4c (2-bromo-3-nitrophenyl) demonstrated anti-breast cancer activity via estrogen receptor binding , whereas the allylthio group in the target compound may offer distinct binding modes due to its unsaturated bond.

Anti-Inflammatory Activity : The 4-chlorophenyl substituent at position 5 in compound 5g showed 59.5% anti-inflammatory activity, comparable to indomethacin. This suggests that halogenated aryl groups at position 5 enhance COX inhibition .

Antimicrobial and Pesticidal Activity: Thiophene and pyrazole substituents (e.g., compound 5g) improve fungicidal and herbicidal activities, likely through interactions with fungal SDH proteins .

Structural Stability : Crystallographic studies of analogous compounds (e.g., SOSXIJ with a 4-bromophenyl group) reveal that bulky substituents like adamantyl or bromophenyl enhance crystal packing and stability, which may influence pharmacokinetic properties .

Biological Activity

2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Pharmacological Properties

Research indicates that compounds containing oxadiazole rings exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that oxadiazoles can possess significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Effects : Some oxadiazole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.

- Interference with Cell Signaling Pathways : It may affect signaling pathways that regulate cell proliferation and apoptosis.

- Formation of Reactive Oxygen Species (ROS) : Certain derivatives can induce oxidative stress in cells, leading to cell death.

Antimicrobial Activity

A study conducted by Slyvka et al. (2022) demonstrated that derivatives of oxadiazoles exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that suggests modifications to the bromophenyl group enhance antimicrobial efficacy .

Anticancer Potential

Research published in Molbank indicated that this compound showed selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways .

Data Tables

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | Slyvka et al. (2022) |

| Anticancer | Selective Cytotoxicity | Molbank (2021) |

| Anti-inflammatory | Notable | ResearchGate (2023) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole?

- Methodology :

-

Step 1 : Start with 4-bromophenyl acetohydrazide, synthesized by reacting methyl 2-(4-bromophenyl)acetate with hydrazine hydrate in isopropyl alcohol (25–35°C).

-

Step 2 : Cyclize with prop-2-en-1-ylsulfanyl carboxylic acid (or allyl thiol derivatives) in phosphorus oxychloride (POCl₃) at 70–80°C to form the oxadiazole core .

-

Step 3 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH) and confirm purity via HPLC (>95%) .

-

Yield Optimization : Microwave-assisted synthesis can reduce reaction time and improve yields (e.g., 78–83% under inert atmosphere) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Hydrazine hydrate, 30°C | 85–90 | >90 |

| 2 | POCl₃, 70–80°C | 75–80 | >88 |

| 3 | CH₂Cl₂/MeOH (9.5:0.5) | 78–83 | >95 |

Q. How is the molecular structure of this compound validated?

- Techniques :

- NMR : ¹H NMR (CDCl₃, 500 MHz) for proton environments (e.g., δ 7.01 ppm for aromatic protons, δ 4.59 ppm for allyl-S-CH₂) .

- HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 335.02) and isotopic pattern for bromine .

- X-ray Crystallography : Resolve bond angles (e.g., 120° for oxadiazole ring) and packing motifs .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its anti-inflammatory activity?

- Key Findings :

-

The 4-bromophenyl group enhances lipophilicity, improving membrane permeability.

-

The allylsulfanyl group increases selectivity for COX-2 inhibition (IC₅₀ = 12.3 μM vs. COX-1 IC₅₀ = 48.7 μM) .

-

QSAR Insights :

-

Electron-withdrawing groups (e.g., Br) at the 4-position correlate with 59–62% edema inhibition (vs. indomethacin: 64%) .

-

Allylthio substituents reduce ulcerogenicity (severity index = 0.58 vs. 2.67 for indomethacin) .

- Experimental Design :

-

In Vivo Assay : Carrageenan-induced rat paw edema (20 mg/kg dose, 3h measurement).

-

Analgesic Screening : Tail-flick test (25 mg/kg i.p., 70.6% activity for analogs) .

Q. How does computational modeling predict its interaction with biological targets?

- Methods :

-

Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1).

-

Results :

-

The oxadiazole core forms hydrogen bonds with Arg120 and Tyr355.

-

Allylsulfanyl group occupies a hydrophobic pocket near Val523 .

-

MD Simulations : 100-ns trajectories confirm stable binding (RMSD < 2.0 Å) .

- Data Table :

| Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | H-bonds: Arg120, Tyr355 |

| EGFR Kinase | -7.8 | Hydrophobic: Leu694, Val702 |

Methodological Challenges

Q. How to resolve contradictions in reported biological activities of oxadiazole derivatives?

- Case Study : Anti-inflammatory activity varies with substituents:

- 4-Chlorophenyl analogs show 59.5% inhibition vs. 3,4-dimethoxyphenyl (61.9%) .

- Resolution Strategies :

- Standardize assay protocols (e.g., cell lines, dosing regimens).

- Use metabolomics to track in vivo metabolite interference .

Q. What advanced techniques characterize its electronic properties for materials science?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.